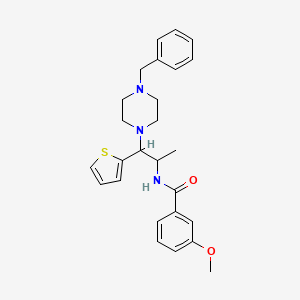

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-6-11-23(18-22)31-2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)19-21-8-4-3-5-9-21/h3-12,17-18,20,25H,13-16,19H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNXKKJMOBFZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The initial step involves the reaction of 4-benzylpiperazine with a suitable alkylating agent to introduce the thiophen-2-yl group. This can be achieved through nucleophilic substitution reactions under basic conditions.

-

Coupling with 3-Methoxybenzoyl Chloride: : The intermediate product is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide linkage. This step is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced aromatic systems.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It may act as a ligand for certain receptors or enzymes, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological and psychiatric disorders due to its ability to interact with neurotransmitter systems.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules from the evidence, focusing on structural variations, synthesis, and functional implications:

Key Structural and Functional Insights

Piperazine Substitutions

- 4-Trifluoromethylphenylpiperazine (Compound 18): The CF₃ group increases metabolic stability and electron-withdrawing effects, which may alter receptor affinity .

Aromatic and Heterocyclic Moieties

- Thiophen-2-yl (Target and Compound 18): This group facilitates π-π stacking with aromatic residues in receptor binding pockets, similar to phenyl or pyridine groups in other analogs .

- 3-Methoxybenzamide (Target): The methoxy group improves solubility compared to unsubstituted benzamides (e.g., ’s 3-methylbenzamide) but may reduce binding affinity due to steric effects .

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a combination of piperazine, thiophene, and methoxybenzamide moieties, which may influence its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methoxybenzamide. Its molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

| Property | Value |

|---|---|

| Molecular Formula | C25H29N3OS |

| Molecular Weight | 429.58 g/mol |

| CAS Number | 863017-34-9 |

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors and enzymes. Compounds with similar structures often exhibit effects on signal transduction pathways and metabolic processes. The piperazine moiety is particularly known for its role in modulating neurotransmitter systems, potentially influencing neuropharmacological outcomes.

Anticancer Potential

Research indicates that compounds containing piperazine and thiophene derivatives have shown promising anticancer activities. For instance, studies involving related piperazine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antidepressant Effects

Piperazine derivatives are also recognized for their antidepressant properties. The interaction of these compounds with serotonin receptors may contribute to mood enhancement and anxiety reduction.

Antimicrobial Activity

The presence of the thiophene ring in the structure suggests potential antimicrobial properties. Thiophene-containing compounds have been reported to possess activity against various bacterial strains, indicating that this compound could be explored for its efficacy in treating infections.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Anticancer Activity : A study evaluated the effects of benzylpiperazine derivatives on human cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

- Neuropharmacological Studies : Research on piperazine derivatives demonstrated their ability to modulate serotonin and dopamine receptors, leading to enhanced cognitive functions in animal models.

- Antimicrobial Testing : In vitro assays revealed that thiophene-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

- Structural Analysis : The compound contains a benzylpiperazine moiety (modulates receptor binding), a thiophene ring (enhances lipophilicity and π-π interactions), and a 3-methoxybenzamide group (influences hydrogen bonding and solubility). These features suggest potential CNS activity due to piperazine’s affinity for neurotransmitter receptors like dopamine or serotonin .

- Biological Implications : The benzylpiperazine group may target GPCRs, while the thiophene and methoxybenzamide groups enhance membrane permeability and metabolic stability .

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

- Synthetic Steps :

Core Assembly : Coupling of 4-benzylpiperazine with a thiophene-containing propan-2-yl intermediate via nucleophilic substitution (e.g., using HBTU/Et3N in THF at 25°C for 12 hours) .

Benzamide Formation : Reacting the intermediate with 3-methoxybenzoyl chloride under Schotten-Baumann conditions .

- Optimization : Key parameters include:

- Temperature : Lower temps (0–25°C) reduce side reactions during amide coupling .

- Solvent : THF or DMF enhances solubility of intermediates .

- Catalysts : HBTU or BOP improves coupling efficiency .

Q. Which analytical techniques are critical for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methoxybenzamide protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with methanol/water gradients .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> ~480–500 m/z) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Root Causes : Discrepancies often arise from:

- Stereochemical Variants : Uncontrolled chirality during synthesis (e.g., racemic vs. enantiopure forms) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH affecting solubility .

- Resolution Strategies :

- Reproducibility Checks : Standardize assay protocols (e.g., IC50 measurements at fixed pH and temperature).

- Chiral Chromatography : Use Chiralpak columns to isolate enantiomers and test activity separately .

Q. What computational strategies model this compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to dopamine D3 receptors (docking score < −9 kcal/mol suggests high affinity) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Key Findings : The benzylpiperazine group forms salt bridges with Asp110 in D3 receptors, while the methoxybenzamide stabilizes hydrophobic pockets .

Q. How does stereochemistry influence pharmacological profiles, and how is it controlled during synthesis?

- Impact of Chirality : Enantiomers may show 10–100x differences in receptor binding (e.g., (S)-isomer with higher D3 affinity than (R)) .

- Stereochemical Control :

- Chiral Auxiliaries : Use (S)-BINOL to direct asymmetric synthesis .

- Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.